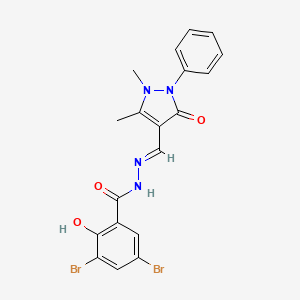

3,5-Dibromo-N'-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-2-hydroxybenzohydrazide

Description

3,5-Dibromo-N'-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-2-hydroxybenzohydrazide is a benzohydrazide derivative featuring a pyrazolyl methylene group and brominated aromatic rings. Key structural attributes include:

- A 2-hydroxy group on the benzene ring, enabling hydrogen bonding and influencing solubility .

- A 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety, contributing to steric bulk and π-π stacking interactions.

Structural characterization likely employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

CAS No. |

101868-30-8 |

|---|---|

Molecular Formula |

C19H16Br2N4O3 |

Molecular Weight |

508.2 g/mol |

IUPAC Name |

3,5-dibromo-N-[(E)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylideneamino]-2-hydroxybenzamide |

InChI |

InChI=1S/C19H16Br2N4O3/c1-11-15(19(28)25(24(11)2)13-6-4-3-5-7-13)10-22-23-18(27)14-8-12(20)9-16(21)17(14)26/h3-10,26H,1-2H3,(H,23,27)/b22-10+ |

InChI Key |

MCHSUKWGSALGLY-LSHDLFTRSA-N |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)/C=N/NC(=O)C3=C(C(=CC(=C3)Br)Br)O |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=NNC(=O)C3=C(C(=CC(=C3)Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-N’-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-2-hydroxybenzohydrazide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-diketone with hydrazine or its derivatives under acidic or basic conditions.

Condensation Reaction: The final step involves the condensation of the brominated benzohydrazide with the pyrazole derivative under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzohydrazides.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and coordination complexes.

Biology

In biological research, it is investigated for its potential antimicrobial, antifungal, and anticancer properties. The presence of the pyrazole ring and bromine atoms contributes to its biological activity.

Medicine

The compound is explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

Industry

In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-N’-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and pyrazole ring play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Group Comparison

Key Observations:

Halogenation Effects: The target compound’s 3,5-dibromo substitution contrasts with mono-bromo analogs (e.g., 828277-48-1). Dual bromine atoms increase molecular weight (~30% higher than mono-bromo derivatives) and may enhance halogen bonding or cytotoxicity.

Hydrogen Bonding: The target’s 2-hydroxy group and hydrazide linker enable extensive H-bonding, comparable to the hydroxy and amino groups in 1185300-53-1 (). This contrasts with non-polar derivatives like 1005650-84-9, which rely on lipophilic interactions .

Heterocyclic Moieties: The pyrazolyl group in the target is structurally distinct from the triazole-thione in 1005650-84-9 or pyrrolopyridine in 904459-86-5.

Electronic Properties: Hydrazide (–CONHNH–) groups (target) are stronger H-bond donors than amides (e.g., 477709-75-4) but weaker than sulfonamides (e.g., 828276-14-8, ). This impacts crystal packing and solubility .

Research Findings and Implications

- Crystallography : The target’s structure likely requires advanced refinement via SHELXL and visualization via ORTEP-3 , similar to analogs in and .

- Hydrogen Bonding Networks: Compared to non-hydroxylated analogs, the target’s –OH group may form stronger O–H⋯O/N bonds, influencing melting points and stability .

- Bioactivity Potential: Dibromo-substituted compounds (e.g., 904459-86-5) often exhibit enhanced antimicrobial or anticancer activity, suggesting the target could be explored in similar contexts .

Biological Activity

The compound 3,5-Dibromo-N'-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-2-hydroxybenzohydrazide has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 452.16 g/mol. The compound features a hydrazone functional group that is known for its biological activity. Its structure includes a dibromo-substituted benzene ring , a hydroxy group , and a pyrazole moiety , which are significant for its pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dibromo-2-hydroxybenzoic acid with hydrazine derivatives in the presence of appropriate catalysts. The reaction conditions often include heating under reflux in solvents such as ethanol or methanol to facilitate the formation of the hydrazone linkage.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of related compounds containing pyrazole and hydrazone moieties. For instance:

- Antibacterial Activity : The compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In vitro tests showed minimum inhibitory concentrations (MIC) in the range of 50–100 µg/mL.

- Antifungal Activity : It also demonstrated antifungal effects against Candida albicans, with MIC values comparable to standard antifungal agents.

Anticancer Activity

Research has indicated that compounds with similar structures possess anticancer properties:

- Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) showed that the compound reduced cell viability significantly at concentrations above 25 µM.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays:

- Inhibition of Pro-inflammatory Cytokines : The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Animal Models : In vivo studies demonstrated a reduction in paw edema in rat models when treated with the compound, indicating its potential as an anti-inflammatory agent.

Case Studies

A notable case study involved testing the compound's efficacy against a panel of cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| A549 (Lung Cancer) | 30 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 20 | Caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.